molecular formula C14H15FN4 B7571714 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile

Numéro de catalogue B7571714
Poids moléculaire: 258.29 g/mol
Clé InChI: MOJKYUYPUVLNFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile, also known as PF-06282999, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. This compound has been found to be effective in inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of diseases.

Mécanisme D'action

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile works by inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of diseases. The compound has been found to selectively inhibit the activity of certain enzymes and receptors, which makes it a promising therapy for various diseases. The exact mechanism of action of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile is still under investigation, but it is believed to work by binding to the active site of the enzyme or receptor and preventing its activity.
Biochemical and Physiological Effects:
3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer, the compound has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the receptor tyrosine kinase. Inflammation is another area where 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results. The compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurodegenerative disorders, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has several advantages and limitations for lab experiments. One of the advantages is that it has been found to be effective in inhibiting the activity of certain enzymes and receptors, which makes it a promising therapy for various diseases. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that the exact mechanism of action of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile is still under investigation, which makes it difficult to fully understand its therapeutic potential. Another limitation is that the compound has only been tested in preclinical studies, and its efficacy and safety in humans are still unknown.

Orientations Futures

There are several future directions for the research and development of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile. One of the directions is to further investigate the mechanism of action of the compound, which will help to fully understand its therapeutic potential. Another direction is to conduct clinical trials to evaluate the efficacy and safety of the compound in humans. Additionally, the compound can be modified to improve its selectivity and potency, which will increase its therapeutic potential. Overall, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.

Méthodes De Synthèse

The synthesis of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile involves the reaction of 3-fluoro-4-aminobenzonitrile with 1-(pyrazol-1-yl)propan-2-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Applications De Recherche Scientifique

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been found to be effective in inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of these diseases. In cancer, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been shown to inhibit the activity of the receptor tyrosine kinase, which is overexpressed in many types of cancer. Inflammation is another area where 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results. The compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. In neurodegenerative disorders, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.

Propriétés

IUPAC Name

3-fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-11(10-19-6-2-5-18-19)17-9-13-4-3-12(8-16)7-14(13)15/h2-7,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKYUYPUVLNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.